N-ethyl-N-methyl-benzene-1,4-diamine

Catalog No.
S728411
CAS No.
2442-81-1
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-N-methyl-benzene-1,4-diamine

CAS Number

2442-81-1

Product Name

N-ethyl-N-methyl-benzene-1,4-diamine

IUPAC Name

4-N-ethyl-4-N-methylbenzene-1,4-diamine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-3-11(2)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3

InChI Key

FBQOVLVRZVJLDE-UHFFFAOYSA-N

SMILES

CCN(C)C1=CC=C(C=C1)N

Canonical SMILES

CCN(C)C1=CC=C(C=C1)N

Multistep Synthesis

    Scientific Field: Organic Chemistry

    Application Summary: The compound is used in multistep synthesis processes, particularly in reactions involving nitration, conversion from the nitro group to an amine, and bromination.

    Methods of Application: The first step involves nitration, followed by conversion from the nitro group to an amine, and finally bromination.

    Results/Outcomes: The multistep synthesis results in the production of m-bromoaniline from benzene.

Precursor to Heterocyclic Compounds

Benzene Derivatives

N-ethyl-N-methyl-benzene-1,4-diamine is an organic compound with the molecular formula C₉H₁₄N₂ and a molecular weight of approximately 150.22 g/mol. It is also known by several other names, including N-ethyl-N-methylaniline and N,N-dimethyl-1,4-benzenediamine. The compound features two amine groups attached to a benzene ring, specifically in the para position, which significantly influences its chemical behavior and potential applications .

  • Potential irritant: Amines can be irritating to the skin, eyes, and respiratory system.
  • Potential flammability: Organic compounds containing aromatic rings and amines can be flammable.
Typical of amines and aromatic compounds:

  • Substitution Reactions: The amine groups can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents on the benzene ring.
  • Condensation Reactions: It can react with aldehydes and ketones to form imines or secondary amines, which are useful in synthesizing more complex organic molecules.
  • Redox Reactions: The amine groups can be oxidized to form corresponding nitro compounds or reduced to form amines with different alkyl groups.

The synthesis of N-ethyl-N-methyl-benzene-1,4-diamine typically involves several methods:

  • Alkylation of Aniline: This method involves the alkylation of aniline with ethyl bromide and methyl iodide under basic conditions.
  • Reduction of Nitro Compounds: Nitro derivatives of benzene can be reduced using catalytic hydrogenation or chemical reducing agents to yield the corresponding diamines.
  • Direct Amination: The direct amination of benzene derivatives using ammonia or primary amines in the presence of catalysts can also yield this compound.

N-ethyl-N-methyl-benzene-1,4-diamine finds applications in various fields:

  • Dyes and Pigments: It is used as an intermediate in the synthesis of azo dyes and other coloring agents.
  • Pharmaceuticals: The compound may serve as a precursor for pharmaceuticals due to its potential biological activity.
  • Polymer Chemistry: It can be utilized in the production of polymers and resins where amine functionalities are required .

Interaction studies involving N-ethyl-N-methyl-benzene-1,4-diamine focus on its reactivity with other chemicals and its biological interactions. Studies have shown that it can interact with various electrophiles due to the nucleophilic nature of its amine groups. This property makes it a candidate for further exploration in drug design and development.

Several compounds share structural similarities with N-ethyl-N-methyl-benzene-1,4-diamine. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
N,N-DimethylanilineC₉H₁₃NLacks ethyl group; used in dyes
o-PhenylenediamineC₈H₈N₂Contains two amine groups in ortho position
N,N-Diethylbenzene-1,4-diamineC₁₀H₁₄N₂Ethyl groups on both amine positions
AnilineC₆H₅NH₂Simple structure; lacks additional alkyl groups

N-ethyl-N-methyl-benzene-1,4-diamine is unique due to its specific arrangement of ethyl and methyl groups on the benzene ring, which affects its reactivity and potential applications compared to these similar compounds.

XLogP3

1.7

Wikipedia

N-ethyl-N-methyl-benzene-1,4-diamine

Dates

Modify: 2023-08-15

Explore Compound Types